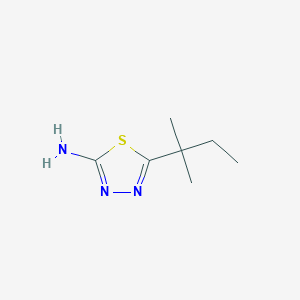

5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-4-7(2,3)5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIWBDUUQYFUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355268 | |

| Record name | 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89881-38-9 | |

| Record name | 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine

Abstract

The 1,3,4-thiadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine, a key intermediate for novel therapeutic agent development. The inclusion of the 1,1-dimethylpropyl (tert-amyl) group is strategic, often enhancing lipophilicity and metabolic stability in drug candidates. This document details a robust and reliable synthetic route commencing from 2,2-dimethylbutyric acid and thiosemicarbazide, followed by a rigorous analytical workflow to validate the structure and purity of the final compound. It is intended for researchers, chemists, and professionals in drug discovery and development, offering both practical protocols and the underlying chemical rationale.

Synthesis Strategy and Mechanistic Rationale

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most effectively achieved through the acid-catalyzed cyclization of an N-acylthiosemicarbazide intermediate.[4] This classic and high-yielding approach was selected for its reliability and use of readily available starting materials.

The strategy is executed in two primary stages:

-

Activation of the Carboxylic Acid: 2,2-Dimethylbutyric acid is converted to its more reactive acid chloride derivative, 2,2-dimethylbutyryl chloride. This is a critical activation step, as the carbonyl carbon of the acid chloride is significantly more electrophilic and susceptible to nucleophilic attack by thiosemicarbazide. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[5]

-

Acylation and Cyclodehydration: The synthesized 2,2-dimethylbutyryl chloride is reacted with thiosemicarbazide. The terminal amino group of thiosemicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form an N-acylthiosemicarbazide intermediate. This intermediate is then subjected to strong acid-catalyzed cyclodehydration. The acidic medium facilitates the intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon, followed by the elimination of a water molecule to yield the stable, aromatic 1,3,4-thiadiazole ring.[1]

Below is a diagram illustrating the overall synthetic transformation.

Caption: Overall synthetic scheme.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water.

Reagents and Materials

| Reagent/Material | Grade | Molecular Formula | M.W. ( g/mol ) |

| 2,2-Dimethylbutyric acid | ≥99% | C₆H₁₂O₂ | 116.16 |

| Thionyl chloride (SOCl₂) | Reagent Grade | Cl₂OS | 118.97 |

| Thiosemicarbazide | ≥99% | CH₅N₃S | 91.13 |

| Phosphorus oxychloride (POCl₃) | Reagent Grade | Cl₃OP | 153.33 |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | NaHCO₃ | 84.01 |

| Ethanol (EtOH) | Anhydrous | C₂H₅OH | 46.07 |

| Deionized Water | N/A | H₂O | 18.02 |

Part 1: Synthesis of 2,2-Dimethylbutyryl Chloride (Intermediate)

This protocol is adapted from established methods for converting carboxylic acids to acyl chlorides.[5]

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,2-dimethylbutyric acid (11.62 g, 0.1 mol).

-

Reagent Addition: Slowly add thionyl chloride (14.27 g, 8.7 mL, 0.12 mol) dropwise to the stirred acid at room temperature. An off-gas trap containing an alkaline solution (e.g., NaOH) should be connected to the top of the reflux condenser to neutralize the HCl and SO₂ gases produced.

-

Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is the crude 2,2-dimethylbutyryl chloride, which can be used in the next step without further purification. A yield of approximately 90% is expected.[5]

Part 2: Synthesis of this compound

This procedure is a well-established method for the cyclization of thiosemicarbazide with acyl chlorides.[4][6]

-

Reaction Setup: In a 250 mL round-bottom flask, prepare a suspension of thiosemicarbazide (9.11 g, 0.1 mol) in 50 mL of a suitable solvent like chloroform or THF. Cool the flask in an ice bath to 0-5°C.

-

Acylation: Slowly add the crude 2,2-dimethylbutyryl chloride (from step 2.2, ~0.1 mol) to the chilled thiosemicarbazide suspension with vigorous stirring. Maintain the temperature below 10°C during the addition. Stir the mixture for an additional 1-2 hours at room temperature after the addition is complete to form the N-acylthiosemicarbazide intermediate.

-

Cyclization: Carefully and slowly add phosphorus oxychloride (POCl₃) (15.33 g, 9.2 mL, 0.1 mol) to the reaction mixture while cooling in an ice bath.

-

Reflux: After the addition of POCl₃, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (~200 g) with stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. A solid precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold deionized water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Characterization and Structural Elucidation

A comprehensive analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Post-synthesis purification and characterization workflow.

Physicochemical and Spectroscopic Data Summary

| Analysis Technique | Expected Result |

| Molecular Formula | C₇H₁₃N₃S |

| Molecular Weight | 171.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.1 (s, 2H, NH₂), ~2.0 (q, 2H, -CH₂-), ~1.2 (s, 6H, -C(CH₃)₂-), ~0.8 (t, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~168 (C-NH₂), ~160 (C-subst.), ~40 (Quaternary C), ~35 (-CH₂-), ~25 (-C(CH₃)₂-), ~8 (-CH₃)[7][8] |

| FT-IR (KBr, cm⁻¹) | ~3350-3200 (N-H stretch, asym & sym), ~2960 (C-H stretch), ~1620 (C=N stretch), ~1550 (N-H bend)[6][9] |

| Mass Spec. (ESI-MS) | m/z: 172.08 [M+H]⁺ |

Interpretation of Analytical Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. A broad singlet integrating to two protons around 7.1 ppm is characteristic of the primary amine (NH₂) protons. The 1,1-dimethylpropyl group should present three distinct signals: a sharp singlet integrating to six protons for the two equivalent methyl groups attached to the quaternary carbon, a quartet integrating to two protons for the methylene (-CH₂) group, and a triplet integrating to three protons for the terminal methyl (-CH₃) group.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework. Two signals in the downfield region (~160-170 ppm) are characteristic of the two carbons within the 1,3,4-thiadiazole ring.[7][8] The remaining four signals in the upfield region will correspond to the four distinct carbon environments of the 1,1-dimethylpropyl substituent.

-

FT-IR Spectroscopy: The IR spectrum provides crucial validation of the key functional groups. The presence of two distinct absorption bands in the 3350-3200 cm⁻¹ region is a hallmark of the symmetric and asymmetric stretching vibrations of a primary amine (-NH₂).[9] Strong bands around 2960 cm⁻¹ confirm the aliphatic C-H bonds. A sharp peak around 1620 cm⁻¹ is indicative of the C=N stretching of the thiadiazole ring.[6]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should reveal a prominent peak at m/z 172.08, corresponding to the protonated molecular ion [M+H]⁺, which unequivocally confirms the molecular weight of the target compound.[9][10]

Conclusion

This guide has detailed a robust and reproducible two-step synthesis for this compound from commercially available starting materials. The rationale for the chosen synthetic strategy, centered on the formation of a reactive acyl chloride intermediate followed by cyclization with thiosemicarbazide, is grounded in established and efficient heterocyclic chemistry principles.[1][4] The comprehensive characterization workflow, employing NMR, FT-IR, and mass spectrometry, provides a self-validating system to confirm the structural integrity and purity of the final product. This protocol serves as a reliable foundation for researchers engaged in the synthesis of novel 1,3,4-thiadiazole derivatives for applications in drug discovery and materials science.

References

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Quimica Nova. Available at: [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available at: [Link]

-

Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively) together with their respective mass chromatograms (insets). ResearchGate. Available at: [Link]

-

Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. ACS Combinatorial Science. Available at: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Royal Society of Chemistry. Available at: [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]

-

Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health (NIH). Available at: [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

Sources

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 8. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine

Foreword: A Roadmap to Characterizing a Novel Thiadiazole Derivative

To the researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide serves as a comprehensive technical manual for the physicochemical characterization of the novel compound, 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Understanding the fundamental physicochemical properties of new derivatives is not merely an academic exercise; it is the bedrock upon which successful drug discovery and development are built. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential.

This document deviates from a rigid, templated approach. Instead, it is structured to provide a logical and practical workflow for a scientist tasked with fully characterizing this specific molecule. We will begin with the foundational aspects of its structure and synthesis, then delve into the experimental determination of its key physicochemical parameters. Each section is designed to be a self-validating system, explaining not just what to measure, but why specific experimental choices are made and how to interpret the results within the context of drug development. By grounding our protocols in established, authoritative standards and providing insights from field experience, this guide aims to be an indispensable resource for your research endeavors.

Molecular Identity and Synthesis

Chemical Structure and Core Attributes

The foundational step in characterizing any compound is to establish its precise chemical identity. The molecule , this compound, possesses a 1,3,4-thiadiazole heterocyclic core, which is substituted at the 5-position with a 1,1-dimethylpropyl (more commonly known as tert-pentyl or tert-amyl) group and at the 2-position with a primary amine.

Chemical Structure:

Table 1: Core Molecular Attributes

| Property | Value | Method |

| Molecular Formula | C7H13N3S | Calculation |

| Molecular Weight | 171.27 g/mol | Calculation |

| CAS Number | Not Assigned (as of Jan 2026) | Database Search |

The tert-pentyl group is a bulky, lipophilic moiety that is expected to significantly influence the compound's solubility and lipophilicity. The 2-amino group, on the other hand, provides a site for hydrogen bonding and potential salt formation, impacting aqueous solubility and pKa.

Rationale for Synthesis: A Proven Pathway

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative with a suitable carboxylic acid or its equivalent.[1] For our target molecule, the logical precursors would be 2,2-dimethylbutanoic acid and thiosemicarbazide.

The reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, which promotes the intramolecular cyclization to form the stable thiadiazole ring.[2][3]

Caption: General synthetic route for 5-substituted-2-amino-1,3,4-thiadiazoles.

Solid-State and Thermal Properties

The physical state and thermal stability of a compound are critical for its handling, formulation, and storage.

Melting Point: A Key Indicator of Purity

The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the synthesized compound is fully dry and finely powdered to allow for efficient heat transfer.[4]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material (2-3 mm in height).

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.[5][6]

-

Heat rapidly to approximately 20°C below the expected melting point (a preliminary rapid determination can establish this approximate range).

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

-

Reporting: The melting point is reported as a range (T1 - T2). For a pure sample, this range should be narrow.

Expected Value: While no experimental data exists for the target compound, analogous 5-alkyl-substituted 2-amino-1,3,4-thiadiazoles are typically crystalline solids with melting points ranging from 100°C to over 200°C, depending on the nature of the alkyl group and crystal packing. For example, 5-pentylphenyl-1,3,4-thiadiazol-2-amine has a melting point of 563 K (290°C).[7]

Ionization and Partitioning Behavior

The interplay between a molecule's acidity/basicity (pKa) and its lipophilicity (logP) is a critical determinant of its pharmacokinetic profile.

Acid Dissociation Constant (pKa): The Influence of pH

The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. For this compound, the primary amine group is basic and will be protonated at acidic pH. The thiadiazole ring nitrogens are very weakly basic. The pKa of the primary amine is crucial as it influences solubility, receptor binding, and cell membrane permeability.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method is considered a gold standard for its accuracy in determining pKa values.[8][9]

-

Sample Preparation: Prepare a 1 mM solution of the compound in deionized water or a suitable co-solvent if solubility is low.[8] The solution should also contain a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[8]

-

Titration:

-

Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir continuously.

-

Immerse a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.[8]

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, where 50% of the amine has been protonated. This corresponds to the flattest region of the buffer zone in the titration curve.

-

Caption: Workflow for pKa determination via potentiometric titration.

Expected Value: The pKa of primary aromatic amines can vary, but for a 2-amino-1,3,4-thiadiazole, the electron-withdrawing nature of the heterocyclic ring is expected to lower the basicity compared to a simple alkylamine. The pKa is likely to be in the range of 4-6.

Lipophilicity (logP): Measuring Drug Partitioning

The octanol-water partition coefficient (P) is a measure of a compound's differential solubility between an oily (n-octanol) and an aqueous phase. It is expressed as a logarithm (logP) and is a key indicator of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable method for logP determination.[10][11]

-

Phase Preparation: Pre-saturate n-octanol with water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.

-

Partitioning:

-

Dissolve a known amount of the compound in the aqueous phase.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously in a separatory funnel for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

-

Analysis:

-

Carefully separate the aqueous and organic layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation: The logP is calculated using the formula:

-

logP = log ( [Concentration]octanol / [Concentration]aqueous )

-

Expected Value: The presence of the tert-pentyl group will contribute significantly to the lipophilicity. The predicted XlogP for the closely related 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine is 2.0. The target compound, with an additional methyl group, is expected to have a slightly higher logP, likely in the range of 2.0 to 3.0.

Solubility Profile

Aqueous solubility is a critical property that affects drug dissolution and absorption. Poor solubility is a major hurdle in drug development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., purified water, pH 7.4 buffer) in a sealed vial.[12]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[12]

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

-

Reporting: Solubility is reported in units such as mg/mL or µM.

Expected Solubility Profile:

-

Aqueous Solubility: Due to the lipophilic tert-pentyl group, the compound is expected to have low aqueous solubility. 1,3,4-thiadiazole derivatives are often described as being insoluble in water.[14]

-

Organic Solvents: The compound is likely to be soluble in polar organic solvents such as DMSO, acetone, and methanol.[14]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum will be key to confirming the presence of the tert-pentyl group and the amino protons.

-

Expected Signals:

-

A singlet for the two methyl groups attached to the quaternary carbon.

-

A quartet for the methylene (-CH2-) protons.

-

A triplet for the terminal methyl (-CH3) protons of the ethyl moiety.

-

A broad singlet for the amino (-NH2) protons, which is exchangeable with D2O. In DMSO-d6, this signal for related compounds appears around 7.6-8.04 ppm.[15]

-

-

-

13C NMR: The carbon NMR spectrum will confirm the carbon framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Key Bands:

-

N-H Stretching: A pair of bands in the region of 3100-3400 cm-1, characteristic of a primary amine.

-

C=N Stretching: A band around 1600-1650 cm-1 from the thiadiazole ring.

-

C-H Stretching: Bands just below 3000 cm-1 corresponding to the aliphatic C-H bonds of the tert-pentyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Fragmentation: Under electron impact (EI) conditions, the molecular ion peak (M+•) at m/z = 171 should be observed. Common fragmentation pathways for related heterocyclic systems involve the cleavage of the alkyl side chain and fragmentation of the thiadiazole ring.[17][18] The loss of the ethyl group from the tert-pentyl side chain is a likely initial fragmentation step.

Conclusion and Future Directions

This guide has outlined a comprehensive, structured approach to the physicochemical characterization of this compound. By systematically applying the described protocols, researchers can generate a robust data package that is essential for any drug discovery program. The experimental determination of melting point, pKa, logP, solubility, and spectroscopic identity provides the fundamental knowledge required to understand this molecule's behavior, optimize its properties, and rationally design future experiments. The insights gained from this characterization will be invaluable in assessing its potential as a therapeutic agent and guiding its journey through the drug development pipeline.

References

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

-

Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]

-

Mass spectral studies of 3,5-Diamino-1,2,4-thiadiazoles. CSIRO Publishing. [Link]

-

Experiment (1) Determination of Melting Points. ResearchGate. [Link]

-

Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. [Link]

-

Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

DETERMINATION OF MELTING POINTS. University of Calgary. [Link]

-

Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

2-Amino-1,3,4-thiadiazole FTIR Spectrum. SpectraBase. [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Growing Science. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. PubMed Central. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. PubMed Central. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Experiment 1: Melting-point Determinations. Athabasca University. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PubMed Central. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Research Square. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

-

Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization. [Link]

-

Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

-

5-pentyl-1,3,4-thiadiazol-2-amine (52057-90-6). Chemchart. [Link]

-

Melting point determination. University of Manitoba. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]

-

2-Amino-5-(ethylthio)-1,3,4-thiadiazole 13C NMR. SpectraBase. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. growingscience.com [growingscience.com]

- 16. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 17. article.sapub.org [article.sapub.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, predicted physicochemical properties, a detailed synthesis protocol, and the broader context of its potential biological significance based on the well-established activities of the 1,3,4-thiadiazole scaffold.

Chemical Identity and Structure

The nomenclature and structural representation of the target molecule are fundamental to its study.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Due to the common use of trivial names for alkyl groups, this compound may also be referred to by the following synonyms:

-

5-tert-pentyl-1,3,4-thiadiazol-2-amine

-

5-tert-amyl-1,3,4-thiadiazol-2-amine

The core of this molecule is a 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms.[1]

Chemical Structure

The structure consists of a 2-amino substituted 1,3,4-thiadiazole ring, with a 1,1-dimethylpropyl (tert-pentyl) group attached at the 5-position.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a fume hood, carefully add a strong dehydrating acid (e.g., 20 mL of concentrated sulfuric acid). Cool the flask in an ice bath to maintain a low temperature.

-

Addition of Reactants: To the cooled acid, slowly and portion-wise add thiosemicarbazide (0.1 mol), followed by the dropwise addition of 2,2-dimethylbutanoic acid (0.1 mol). Ensure the temperature of the reaction mixture is kept below 10°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat it to 60-70°C for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide, until the pH reaches 8-9. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol-water.

-

Drying: Dry the purified product in a vacuum oven to obtain the final compound.

Biological Significance and Potential Applications

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. [2]This broad bioactivity is attributed to the structural features of the thiadiazole ring, which can engage in various biological interactions.

Known Activities of the 1,3,4-Thiadiazole Scaffold

-

Antimicrobial Activity: Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties. [2][3]* Anticancer Activity: The thiadiazole ring is present in several compounds investigated for their cytotoxic effects against various cancer cell lines. [3]* Anticonvulsant Activity: Certain substituted thiadiazoles have shown promise as anticonvulsant agents.

-

Anti-inflammatory and Analgesic Effects: This class of compounds has also been explored for its potential to alleviate inflammation and pain.

-

Antiviral Activity: Some derivatives, particularly those with a 2-amino substitution, have been identified as potential anti-HIV agents. [4] While specific studies on this compound are limited, the presence of the lipophilic tert-pentyl group may influence its membrane permeability and interaction with biological targets, making it a compound of interest for further pharmacological evaluation.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound are critical. A combination of spectroscopic techniques is typically employed for this purpose. [5][6][7]

Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups. Expected peaks would include N-H stretching vibrations for the amino group (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-H stretching for the alkyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the proton environment. The spectrum would show characteristic signals for the amino protons, and the distinct signals for the methyl and ethyl protons of the 1,1-dimethylpropyl group.

-

¹³C-NMR: Used to identify all the unique carbon atoms in the molecule, including the two distinct carbons of the thiadiazole ring and the carbons of the tert-pentyl substituent.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of C₇H₁₃N₃S.

Purity Assessment

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the compound.

-

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula C₇H₁₃N₃S.

References

-

ChemBK. 5-tert-butyl-1,3,4-thiadiazol-2-amine. Available at: [Link].

-

Alichem. 5-Pentyl-1,3,4-thiadiazol-2-amine. Available at: [Link].

- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link].

-

ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available at: [Link].

-

PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available at: [Link].

-

ResearchGate. Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Available at: [Link].

-

Chemchart. 5-pentyl-1,3,4-thiadiazol-2-amine (52057-90-6). Available at: [Link].

-

PubChem. 5-Pentyl-1,3,4-thiadiazol-2-amine. Available at: [Link].

-

NIH. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link].

-

PubMed Central. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link].

- Google Patents. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

-

ResearchGate. Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Available at: [Link].

-

RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link].

-

MDPI. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Available at: [Link].

Sources

- 1. 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine | 1243250-16-9 | Benchchem [benchchem.com]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 5-(tert-Alkyl)-1,3,4-Thiadiazol-2-amines: A Technical Guide

An important note on chemical nomenclature: This guide focuses on the synthesis, properties, and applications of 2-amino-5-alkyl-1,3,4-thiadiazoles, a class of compounds with significant interest in medicinal chemistry. The initial request specified the "tert-amyl" derivative. In chemical nomenclature, "tert-amyl" is a common name for the tert-pentyl group (2-methylbutan-2-yl).[1][2] A thorough search of chemical databases did not yield a specific CAS number for 5-(tert-amyl)-1,3,4-thiadiazol-2-amine. However, the linear isomer, 5-pentyl-1,3,4-thiadiazol-2-amine, is registered under CAS number 52057-90-6.[3][4][5]

Due to the limited availability of direct experimental data for the tert-amyl derivative, this guide will center on a closely related and well-characterized analog: 5-tert-butyl-1,3,4-thiadiazol-2-amine (CAS Number: 39222-73-6) . The principles, synthetic routes, and biological activities discussed for this compound are highly relevant and predictive for other branched-chain alkyl thiadiazoles, including the tert-amyl variant.[6]

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is a prominent pharmacophore in drug discovery, valued for its diverse biological activities and its role as a bioisostere for other chemical groups. Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[7][8][9][10] The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The alkyl substituent at the 5-position, such as a tert-butyl group, can significantly influence the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.

Physicochemical Properties of 5-tert-butyl-1,3,4-thiadiazol-2-amine

Understanding the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 39222-73-6 | Sigma-Aldrich |

| Molecular Formula | C₆H₁₁N₃S | Sigma-Aldrich |

| Molecular Weight | 157.24 g/mol | Sigma-Aldrich |

| Melting Point | 183-187 °C | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | Thermo Fisher Scientific |

| Solubility | Soluble in organic solvents like ethanol and DMSO. Low solubility in water is expected due to the tert-butyl group. | BenchChem[6] |

| LogP (Predicted) | ~1.5 - 2.0 | BenchChem (extrapolated)[6] |

Note: Some values are based on data for closely related analogs and should be confirmed experimentally.[6]

The presence of the bulky and lipophilic tert-butyl group is expected to increase the compound's ability to cross biological membranes compared to less substituted analogs. However, this may also decrease its aqueous solubility.

Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine

The most common and robust method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[7][11] This one-pot synthesis is efficient and widely applicable.[12][13]

Reaction Pathway

The synthesis involves the reaction of pivalic acid (2,2-dimethylpropanoic acid) with thiosemicarbazide in the presence of a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid.[6][7]

Sources

- 1. brainly.com [brainly.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. scbt.com [scbt.com]

- 4. 5-pentyl-1,3,4-thiadiazol-2-amine (52057-90-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 5-Pentyl-1,3,4-thiadiazol-2-amine | C7H13N3S | CID 1622360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. eijbps.com [eijbps.com]

- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Analysis of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, the 1,3,4-thiadiazole ring system has garnered significant attention due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine represents a key analogue within this class, and a thorough understanding of its structural and electronic properties is paramount for advancing its potential therapeutic applications.

Molecular Structure and Spectroscopic Rationale

The structure of this compound, presented below, dictates its characteristic spectral fingerprints. The key structural features to consider are the aromatic 1,3,4-thiadiazole ring, the primary amino group (-NH₂), and the aliphatic 1,1-dimethylpropyl (or tert-pentyl) group. Each of these moieties will give rise to distinct signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural confirmation.

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals for the amino group and the aliphatic side chain. Based on data from similar structures, the following chemical shifts (δ) can be predicted:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | ~7.3 - 7.5 | Singlet (broad) | 2H |

| -C(CH₃)₂CH₂ CH₃ | ~1.8 - 2.0 | Quartet | 2H |

| -C(CH₃)₂CH₂CH₃ | ~0.8 - 1.0 | Triplet | 3H |

| -C(CH₃ )₂CH₂CH₃ | ~1.2 - 1.4 | Singlet | 6H |

Table 1: Predicted ¹H NMR Spectral Data.

The broad singlet of the amino protons around 7.3-7.5 ppm is a characteristic feature of 2-amino-1,3,4-thiadiazoles. [2]The signals for the 1,1-dimethylpropyl group will exhibit characteristic splitting patterns due to spin-spin coupling: a quartet for the methylene protons adjacent to the methyl group, and a triplet for the terminal methyl protons. The two methyl groups attached to the quaternary carbon will appear as a singlet integrating to six protons.

¹³C NMR Spectral Interpretation

The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (Thiadiazole) | ~168 - 170 |

| C5 (Thiadiazole) | ~155 - 158 |

| C (CH₃)₂CH₂CH₃ | ~35 - 40 |

| C(C H₃)₂CH₂CH₃ | ~28 - 32 |

| -C(CH₃)₂C H₂CH₃ | ~30 - 35 |

| -C(CH₃)₂CH₂C H₃ | ~8 - 12 |

Table 2: Predicted ¹³C NMR Spectral Data.

The two carbon atoms of the 1,3,4-thiadiazole ring are expected to resonate at the downfield region of the spectrum (155-170 ppm) due to the electron-withdrawing effects of the nitrogen and sulfur atoms. [2]The aliphatic carbons of the tert-pentyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

Figure 4: General workflow for Electrospray Ionization Mass Spectrometry.

Mass Spectral Interpretation

The molecular formula of this compound is C₇H₁₃N₃S, with a monoisotopic mass of 171.08 Da. In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 172.09.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 172.09 | Protonated molecule |

| [M+Na]⁺ | 194.07 | Sodium adduct |

Table 4: Predicted m/z values for the molecular ion and common adducts.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information through collision-induced dissociation. A plausible fragmentation pathway would involve the loss of the alkyl side chain. The fragmentation of 1,3,4-thiadiazole derivatives often involves the cleavage of the side chain at the bond alpha to the ring.

[3]Plausible Fragmentation Pathway

Figure 5: A potential fragmentation pathway for the protonated molecule of this compound.

Conclusion

This technical guide has outlined the fundamental spectroscopic methodologies and interpretative frameworks for the comprehensive characterization of this compound. By integrating data from NMR, IR, and MS, researchers can achieve an unambiguous structural elucidation of this and related pharmacologically relevant molecules. The provided protocols and predicted spectral data, based on established principles and analysis of analogous compounds, offer a robust starting point for experimental work. Adherence to these self-validating systems of analysis will ensure the scientific integrity and trustworthiness of the structural data, which is a critical step in the advancement of drug discovery and development programs.

References

- Matwijczuk, A., Kamiński, D., Górecki, A., Ludwiczuk, A., Niewiadomy, A., Maćkowski, S., & Gagos, M. (2019). Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. Journal of Molecular Liquids, 291, 111261.

-

PubChem. (n.d.). 5-Isopropyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

- Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2008). Thiadiazoles: A versatile scaffold with promising pharmacological activities. Mini reviews in medicinal chemistry, 8(14), 1438–1453.

- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340.

-

PubChem. (n.d.). 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

MDPI. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine

Abstract

This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine, with a primary focus on its solubility and stability characteristics. As a member of the 2-amino-1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry, understanding these foundational attributes is paramount for its potential development as a therapeutic agent.[1][2][3] This document synthesizes established principles of physical chemistry and pharmaceutical science to outline a robust framework for characterization. We will delve into the theoretical underpinnings of its expected behavior, present detailed protocols for empirical determination, and discuss the interpretation of results for guiding formulation and development strategies. While specific experimental data for this molecule is not widely published, this guide establishes a complete investigational roadmap based on extensive knowledge of analogous compounds.

Introduction: The Scientific Context

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in drug discovery, known for its metabolic stability and ability to engage in a variety of biological interactions.[1][4] The presence of a 2-amino group often imparts crucial hydrogen bonding capabilities, while the substituent at the 5-position—in this case, a bulky 1,1-dimethylpropyl (or tert-amyl) group—significantly influences lipophilicity and, consequently, solubility and membrane permeability.

Our target molecule, this compound, combines these features. The amino group suggests the molecule will behave as a weak base, a critical factor governing its solubility in aqueous media of varying pH.[5][6] The bulky, non-polar tert-amyl group is expected to decrease aqueous solubility compared to smaller alkyl substituents. A thorough characterization of its solid-state properties, solubility profile, and degradation pathways is therefore not merely a routine exercise but a fundamental necessity for any rational drug development program.[7][8][9]

Foundational Physicochemical & Solid-State Characterization

Before assessing solubility and stability, a baseline understanding of the molecule's intrinsic properties is essential. This initial characterization ensures the material is well-defined, which is a prerequisite for reproducible downstream experiments. The functional performance of a pharmaceutical product is highly dependent on its solid-state properties.[7][8][10]

Key Analytical Techniques

Solid-state characterization involves a suite of analytical methods to probe the physical and chemical properties of the solid form.[8][9]

-

X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form (polymorph) or determining if the material is amorphous. Different polymorphs can have vastly different solubilities and stabilities.[8][10][11]

-

Differential Scanning Calorimetry (DSC): DSC measures thermal transitions, such as melting point and phase changes, which helps to characterize the solid form and assess its thermal stability.[8][10]

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, identifying the point of thermal decomposition.

-

Particle Size and Morphology Analysis: Particle size directly impacts the dissolution rate and, therefore, bioavailability. Techniques like laser diffraction are crucial for this assessment.[8][11]

Importance of Polymorph Screening

The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[7][9] It is a critical aspect of pharmaceutical development because different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability.[7][9] A comprehensive polymorph screen is a mandatory early-development activity to identify the most stable crystalline form for further development, thereby mitigating risks of phase conversion during manufacturing or storage.

Solubility Profiling: A Cornerstone of Developability

Solubility is a critical determinant of a drug's absorption and bioavailability. For ionizable compounds like our target molecule, solubility is intimately linked to pH.

The pH-Solubility Profile of a Weak Base

The 2-amino group on the 1,3,4-thiadiazole ring is expected to be basic. Therefore, the molecule's solubility will be highly dependent on the pH of the aqueous medium.[12][13]

-

In Acidic pH (pH < pKa): The amino group will be protonated (R-NH3+), forming a salt. This ionized form is significantly more water-soluble than the neutral form. As the pH decreases further below the pKa, the solubility will increase.[6][13]

-

At pH ≈ pKa: The concentrations of the ionized and non-ionized forms are equal.

-

In Basic pH (pH > pKa): The molecule will exist predominantly in its neutral, non-ionized form. The solubility in this region is referred to as the "intrinsic solubility" (S₀) and is typically the lowest solubility observed.[14]

This relationship can be modeled by the Henderson-Hasselbalch equation, which predicts the pH-solubility profile based on the intrinsic solubility and pKa.[12][15]

Experimental Workflow for Solubility Determination

A robust determination of the pH-solubility profile is achieved through a systematic experimental workflow. The "shake-flask" method is a gold-standard technique for measuring equilibrium solubility.[12]

Caption: Equilibrium solubility determination workflow.

Protocol: pH-Solubility Profile Determination

-

Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Incubation: Add an excess amount of this compound to vials containing each buffer. The amount should be sufficient to ensure a saturated solution with residual solid.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Sampling & Analysis: Withdraw an aliquot from each vial and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: Analyze the filtrate using a validated concentration-detection method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Verification: Measure the final pH of the saturated solution to confirm it has not shifted. Analyze the remaining solid by XRPD to ensure the solid form has not changed during the experiment.

-

Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each sample.

Anticipated Solubility Data

The following table outlines the expected solubility behavior for a weakly basic compound like the target molecule.

| pH of Medium | Expected Protonation State | Anticipated Relative Solubility | Rationale |

| 1.2 - 4.0 | Predominantly Ionized (R-NH3+) | High | Formation of the highly soluble cationic salt form.[6][13] |

| 4.5 - 6.8 | Mixed Population (Ionized/Neutral) | Intermediate to Low | Solubility decreases as pH approaches and surpasses the pKa.[15] |

| > 7.0 | Predominantly Neutral (R-NH2) | Low (Intrinsic Solubility) | The non-ionized, free base form dominates, which has lower aqueous solubility.[14] |

Stability Profiling and Forced Degradation

Assessing the chemical stability of a new chemical entity is crucial for determining its shelf-life and identifying potential degradation products that could impact safety or efficacy.[16][17] Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition.[18]

Rationale for Stress Conditions

For a 2-amino-1,3,4-thiadiazole derivative, several degradation pathways are plausible. The choice of stress conditions is designed to probe these vulnerabilities.

-

Acid/Base Hydrolysis: The thiadiazole ring, while generally stable, could be susceptible to cleavage under extreme pH conditions.[1]

-

Oxidation: The electron-rich aromatic ring and the amino group can be susceptible to oxidation.

-

Photostability: Many aromatic heterocyclic compounds absorb UV radiation and can undergo photodegradation.

-

Thermal Stress: High temperatures can induce decomposition.

Experimental Workflow for Forced Degradation

Caption: Forced degradation study workflow.

Protocol: Forced Degradation Study

-

Method Development: Develop a stability-indicating HPLC method capable of resolving the parent peak from all potential degradation products. A method with a gradient elution profile is typically required.

-

Stress Conditions:

-

Acidic: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic: Treat the drug solution with 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Oxidative: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal: Expose both a solid sample and a solution sample to high heat (e.g., 80°C).

-

Photolytic: Expose both a solid sample and a solution sample to light as specified by ICH Q1B guidelines.

-

-

Time Points: Sample each stress condition at appropriate time intervals (e.g., 0, 4, 8, 24, and 48 hours).

-

Analysis: Analyze samples using the stability-indicating HPLC method. The peak area of the parent compound is monitored to determine the extent of degradation.

-

Mass Balance: Ensure that the decrease in the parent peak area is commensurate with the increase in the area of the degradant peaks. A good mass balance (95-105%) provides confidence in the method.

-

Degradant Identification: For significant degradants, use LC-MS to obtain mass information and propose potential structures.

Anticipated Stability Profile

This table summarizes the expected stability outcomes for the target molecule.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acid Hydrolysis | Likely Stable | Minor degradation possible with prolonged exposure at high temp. |

| Base Hydrolysis | Likely Stable | Ring opening is a remote possibility under harsh conditions. |

| Oxidation (H₂O₂) | Potential Instability | N-oxides or other oxidized species.[5] |

| Thermal | Generally Stable | Decomposition at very high temperatures. |

| Photolytic | Potential Instability | Photodegradation products; dependent on UV absorbance. |

Conclusion and Forward Look

This guide has outlined a comprehensive, scientifically-grounded strategy for the characterization of this compound. By systematically evaluating its solid-state properties, mapping its pH-solubility profile, and probing its chemical stability through forced degradation, researchers can build a robust data package. This foundational knowledge is indispensable for making informed decisions in lead optimization, pre-formulation, and formulation development. The protocols and theoretical frameworks presented here provide a clear and authoritative path for advancing this, or any structurally related, promising molecule through the drug development pipeline.

References

-

Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

-

Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation. Retrieved from [Link]

-

Wiley. (n.d.). Solid State Characterization of Pharmaceuticals. Retrieved from [Link]

-

Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]

-

Kramer, S. F., & Flynn, G. L. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-84. Retrieved from [Link]

-

Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-96. Retrieved from [Link]

-

Singh, P., & Kumar, A. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Applied Biology & Biotechnology, 9(5), 1-13. Retrieved from [Link]

-

CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

-

ISRES. (2021). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Chemical properties of thiadiazole compounds. Retrieved from [Link]

-

UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link]

-

MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

-

FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved from [Link]

-

Academic Journals. (2011, October 23). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved from [Link]

-

Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

-

Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Retrieved from [Link]

-

MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

-

ResearchGate. (2019, June). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]

-

Molecules. (2025, October 15). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

-

Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Propyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Retrieved from [Link]

-

MDPI. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

-

Chemical Methodologies. (2022). Chemical Methodologies Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Retrieved from [Link]

-

Molecules. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Retrieved from [Link]

-

PubMed. (2008, September 1). Syntheses and anti-depressant activity of 5-amino-1, 3, 4-thiadiazole-2-thiol imines and thiobenzyl derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved from [Link]

-

Pharmaceutical Chemistry Journal. (2025, August 6). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

Sources

- 1. isres.org [isres.org]

- 2. mdpi.com [mdpi.com]

- 3. chemmethod.com [chemmethod.com]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. rroij.com [rroij.com]

- 9. wiley.com [wiley.com]

- 10. solitekpharma.com [solitekpharma.com]

- 11. Pharmaceutical solid- state characterization | Malvern Panalytical [malvernpanalytical.com]

- 12. researchgate.net [researchgate.net]

- 13. Khan Academy [khanacademy.org]

- 14. crcom.se [crcom.se]

- 15. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academicjournals.org [academicjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. pure.hw.ac.uk [pure.hw.ac.uk]

The Biological Versatility of 2-Amino-5-tert-amyl-1,3,4-thiadiazole Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Prepared by a Senior Application Scientist

Abstract

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives.[1][2][3][4] This guide focuses on a specific, yet underexplored, subclass: 2-amino-5-tert-amyl-1,3,4-thiadiazole derivatives. The incorporation of a bulky, lipophilic tert-amyl group at the C5 position presents a unique structural feature that can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold. This document provides a comprehensive technical overview of the synthesis, proposed biological activities, and structure-activity relationships of these compounds. We will delve into the causality behind experimental designs and present detailed protocols for evaluating their potential as antimicrobial, anticancer, and anti-inflammatory agents, offering a robust framework for researchers and drug development professionals aiming to explore this promising chemical space.

Introduction: The Strategic Design of Thiadiazole-Based Agents

The 1,3,4-Thiadiazole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, granting it the ability to interact with a wide array of biological targets.[3] Its mesoionic character facilitates passage across cellular membranes, and the ring's aromaticity provides high in vivo stability.[3][5] These fundamental properties are why derivatives of this scaffold have been successfully developed into drugs and investigated for a multitude of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory roles.[6]

The 2-Amino Group: A Handle for Derivatization and Interaction

The 2-amino group is a critical feature of this scaffold. It serves as a key hydrogen bond donor, enabling strong interactions with receptor active sites. Furthermore, its nucleophilicity makes it an excellent synthetic handle for introducing diverse substituents through reactions like Schiff base formation or acylation.[4][7] This chemical tractability allows for the systematic fine-tuning of a compound's biological activity, solubility, and metabolic stability.

The C5 tert-Amyl Group: A Lipophilic Anchor

The substituent at the C5 position plays a pivotal role in defining the compound's overall biological profile. While extensive research exists for various aryl and smaller alkyl groups, the tert-amyl (1,1-dimethylpropyl) group is of particular interest. Its significant bulk and lipophilicity can enhance binding to hydrophobic pockets within target enzymes or receptors and may improve membrane permeability. However, this bulk can also introduce steric hindrance, potentially altering the selectivity profile compared to smaller analogues like tert-butyl or methyl derivatives.[8] Understanding the impact of this specific group is crucial for predicting and optimizing the therapeutic potential of this class of compounds.

Synthesis and Characterization

Core Synthesis: From Carboxylic Acid to Thiadiazole

The most direct and widely adopted method for synthesizing 2-amino-5-alkyl-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide. The choice of acid catalyst is critical for driving the reaction to completion while minimizing side products. Strong dehydrating agents like phosphorus oxychloride, polyphosphoric acid (PPA), or a mixture of sulfuric acid and PPA are highly effective.[9][10] The mechanism relies on the activation of the carboxylic acid, followed by nucleophilic attack by the thiosemicarbazide and subsequent intramolecular cyclization and dehydration to form the stable thiadiazole ring.

Detailed Laboratory Protocol: Synthesis of 2-Amino-5-tert-amyl-1,3,4-thiadiazole

This protocol is adapted from established procedures for structurally similar compounds, such as 2-amino-5-tert-butyl-1,3,4-thiadiazole.[9][10] The selection of pivalic acid's next higher homolog, 2,2-dimethylbutanoic acid, provides the desired tert-amyl substituent.

Materials:

-

2,2-dimethylbutanoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or Polyphosphoric Acid (PPA)

-

Dioxane (or another suitable high-boiling solvent)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Ice, Distilled Water

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 1.1 moles of 2,2-dimethylbutanoic acid and a suitable volume of dioxane.

-

Addition of Thiosemicarbazide: To the stirred solution, add 1.0 mole of thiosemicarbazide.

-

Catalyst Addition: Slowly add 1.25 moles of phosphorus oxychloride via the dropping funnel to the well-stirred mixture. Causality Note: This addition is exothermic and releases HCl gas; it must be performed slowly and in a well-ventilated fume hood. POCl₃ acts as a powerful dehydrating and activating agent for the cyclization.

-

Heating: Heat the reaction mixture to reflux (typically 95-100°C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases (monitored by pH paper at the condenser outlet). The reaction progress can also be monitored by Thin Layer Chromatography (TLC).

-